molecular formula C7H10BrNS B1457160 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine CAS No. 81882-03-3

1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine

Cat. No.: B1457160
CAS No.: 81882-03-3
M. Wt: 220.13 g/mol
InChI Key: IZRJBXUOWQPIKM-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine is an organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics. The presence of a bromine atom and a dimethylamino group in this compound enhances its reactivity and potential utility in synthetic chemistry.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine has several applications in scientific research:

Safety and Hazards

The compound “1-(5-Bromothiophen-2-yl)ethanamine” has several hazard statements including H302-H315-H319-H332-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine typically involves the bromination of thiophene followed by the introduction of the dimethylamino group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromothiophene is then subjected to a nucleophilic substitution reaction with N,N-dimethylamine under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials with tailored properties .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-9(2)5-6-3-4-7(8)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRJBXUOWQPIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above procedure to make 1-[(5-bromo-2-thienyl)methyl]pyrrolidine was repeated except using 2 M dimethylamine in methanol (0.75 mL, 1.5 mmol) to afford 204 mg (93%) of the title compound.
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0.75 mL
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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